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Compound of Interest

Compound Name: Quadrosilan

Cat. No.: B1678620 Get Quote

A comparative analysis between Quadrosilan and diethylstilbestrol for the treatment of

prostate cancer cannot be provided at this time. Extensive searches of scientific and medical

literature have yielded no information on a compound named "Quadrosilan" in the context of

prostate cancer treatment or any other therapeutic application. The available information is

limited to a chemical listing with a CAS number (33204-76-1) from a chemical supplier, without

any accompanying data on its biological activity, mechanism of action, or clinical relevance.

Therefore, this guide will provide a comprehensive overview of diethylstilbestrol (DES), a

historically significant synthetic estrogen used in the management of advanced prostate

cancer, particularly in the castrate-resistant setting. The information is intended for researchers,

scientists, and drug development professionals.

Diethylstilbestrol (DES) in Prostate Cancer Therapy
Diethylstilbestrol is a nonsteroidal estrogen that exerts its anti-tumor effects in prostate cancer

through multiple mechanisms.[1][2] Historically, it was a cornerstone of hormonal therapy for

advanced prostate cancer, and while its use has declined due to cardiovascular side effects,

low-dose regimens are still considered a viable and cost-effective option in certain clinical

scenarios.[1][3]

Mechanism of Action
The primary anti-cancer effect of DES in prostate cancer is the suppression of testosterone

production to castrate levels.[4][5] This is achieved through several pathways:
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Hypothalamic-Pituitary-Testicular Axis Suppression: DES exerts negative feedback on the

hypothalamus and pituitary gland, leading to a decrease in luteinizing hormone (LH)

secretion.[2] Reduced LH levels subsequently decrease testosterone production by the

Leydig cells in the testes.[1][2]

Increased Sex Hormone-Binding Globulin (SHBG): DES increases the hepatic production of

SHBG, which binds to circulating androgens, thereby reducing the bioavailability of free

testosterone to prostate cancer cells.[1][6]

Direct Effects on Prostate Cancer Cells: In vitro studies suggest that DES may have direct

cytotoxic effects on prostate cancer cells, inducing apoptosis (programmed cell death).[7]

Inhibition of Angiogenesis: There is some evidence to suggest that DES may inhibit

angiogenesis, the formation of new blood vessels that tumors need to grow.[7]
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Efficacy and Clinical Data
Numerous studies have evaluated the efficacy of DES in castration-resistant prostate cancer

(CRPC), often as a second or third-line hormonal therapy. The primary endpoint in many of

these studies is a biochemical response, typically defined as a ≥50% decline in prostate-

specific antigen (PSA) levels.
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Study Cohort Dosage
PSA Response
Rate (≥50%
decline)

Median Time
to Progression
(TTP)

Reference

Pre-

chemotherapy

CRPC

1 mg/day
39% (19/49

patients)
30 weeks [2]

Pre-

chemotherapy

CRPC

1 mg/day
56% (of 34

patients)
Not Reported [1]

Post-docetaxel

CRPC
1 mg/day

33% (3/9

patients)
Not Reported [1]

Post-docetaxel

CRPC
Not Specified

25% (5/20

patients)
Not Reported [1]

CRPC (post-

LHRH analog)

1-4 mg/day

(mean 2.6 mg)

63% (24/38

patients)
7.1 months [6]

Hormone

Refractory
2 mg/day 27.5% 4 months [8]

It is important to note that these data are from a mix of retrospective and prospective studies,

and patient populations may vary. However, they consistently demonstrate that low-dose DES

can elicit a significant biochemical response in a substantial proportion of men with CRPC.

Side Effect Profile
The use of DES is primarily limited by its side effect profile, particularly cardiovascular and

thromboembolic events. Historically, higher doses (5 mg/day) were associated with significant

cardiovascular mortality.[2] Modern low-dose regimens (1-3 mg/day) have a more favorable

safety profile, but risks remain.[1][3]
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Side Effect
Frequency (Low-
Dose DES)

Management/Consi
derations

Reference

Cardiovascular/Throm

boembolic

Deep Vein

Thrombosis (DVT)
~5%

Prophylactic

anticoagulation (e.g.,

low-dose aspirin) may

be considered.

Patients should be

monitored for signs

and symptoms.

[2][6]

Myocardial Infarction
Less common with

low doses

Careful patient

selection is crucial,

especially in those

with a history of

cardiovascular

disease.

[7]

Pulmonary Embolism
Less common with

low doses

Immediate medical

attention is required if

symptoms occur.

[7]

Endocrine/Metabolic

Gynecomastia (breast

enlargement)
59% (37/63 patients)

Can be managed with

prophylactic breast

bud irradiation.

[2]

Hot Flashes Common

Can be managed with

lifestyle modifications

or medication.

Decreased Libido Common

A direct consequence

of testosterone

suppression.

[5]

Erectile Dysfunction Common A direct consequence

of testosterone

[5]
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suppression.

Weight Gain Possible

Lifestyle and dietary

management are

important.

[5]

Other

Nausea Possible

Usually mild and can

be managed with

antiemetics.

[5]

Fatigue Common

Can be managed with

exercise and lifestyle

adjustments.

Experimental Protocols
The following provides a generalized experimental protocol for a retrospective study evaluating

the efficacy and safety of DES in CRPC, based on methodologies described in the cited

literature.[2][6]
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Patient Selection

Treatment and Monitoring

Data Analysis

Identify CRPC patients from database

Inclusion Criteria:
- Pathologically confirmed prostate cancer

- Castrate level of testosterone
- PSA progression despite primary hormonal therapy

Exclusion Criteria:
- Prior chemotherapy (for pre-chemo cohort)

- Contraindications to estrogen therapy

Initiate DES therapy (e.g., 1 mg daily)

Concurrent prophylactic anticoagulation (optional) Monitor PSA levels regularly (e.g., every 3 months) Record adverse events at each follow-up

Determine biochemical response (≥50% PSA decline) Summarize incidence and grade of adverse events

Calculate Time to Progression (TTP)

Survival analysis (e.g., Kaplan-Meier)
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1. Patient Population:
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A retrospective chart review is performed on patients with CRPC who have shown disease

progression after initial androgen deprivation therapy (e.g., LHRH agonists).[2]

Inclusion criteria typically include histologically confirmed prostate adenocarcinoma, a

castrate level of serum testosterone, and evidence of PSA progression.[6]

Patients with a history of significant cardiovascular events or thromboembolic disease may

be excluded.[2]

2. Treatment:

Patients are treated with a daily oral dose of DES, typically ranging from 1 mg to 3 mg.[1][6]

Concomitant use of a prophylactic anticoagulant, such as low-dose aspirin or warfarin, is

often employed to mitigate the risk of thromboembolic events.[6]

Treatment is continued until disease progression or unacceptable toxicity.[6]

3. Efficacy Assessment:

The primary efficacy endpoint is often the biochemical response, defined as a ≥50%

decrease in serum PSA from baseline, confirmed by a second PSA measurement at least 4

weeks later.[2][6]

Time to progression (TTP) is calculated from the start of DES therapy to the date of

documented disease progression (biochemical or radiographic) or death.[6]

4. Safety Assessment:

Adverse events are recorded and graded according to standard criteria (e.g., Common

Terminology Criteria for Adverse Events - CTCAE).

Particular attention is paid to cardiovascular and thromboembolic events, as well as

gynecomastia.[2][7]

Conclusion
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Diethylstilbestrol remains a relevant therapeutic option for select patients with advanced

prostate cancer, particularly in the castrate-resistant setting. Its efficacy in reducing PSA levels

is well-documented, and its low cost makes it an attractive option in certain healthcare systems.

However, its use is tempered by a significant risk of side effects, most notably cardiovascular

and thromboembolic events, as well as gynecomastia. Careful patient selection and monitoring

are paramount when considering DES therapy. Further research into safer, estrogen-based

therapies for prostate cancer is warranted. As no information on "Quadrosilan" for the

treatment of prostate cancer could be found, a direct comparison is not possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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